N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

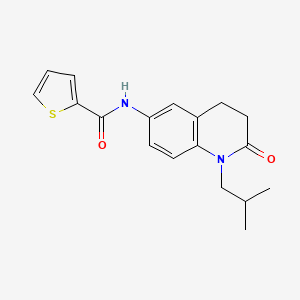

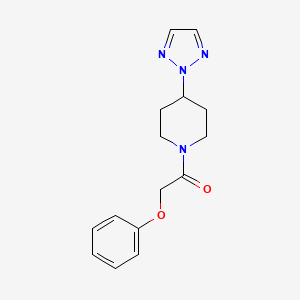

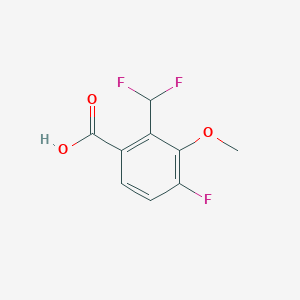

“N-phenyl-N’-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea” is a compound that belongs to the class of organic compounds known as N-phenylthioureas . It is structurally characterized by a phenyl group linked to one nitrogen atom of a thiourea group . This compound has been synthesized and tested for various biological activities .

Synthesis Analysis

The synthesis of N-phenyl-N’-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea derivatives involves the reaction of 2-aminothiazole and 2-furfurylamine with the appropriate iso(thio)cyanate . In a study, eight original N-phenyl-N’[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea derivatives were synthesized and tested for antituberculosis activity .Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenyl group linked to one nitrogen atom of a thiourea group . The UV spectra of similar compounds showed two absorption maxima at 249.4–277.5 and 298.9–337.6 nm .Scientific Research Applications

Antituberculosis Activity

N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea derivatives have been explored for their potential in treating tuberculosis. A study synthesized various derivatives and tested them for antituberculosis activity in vitro. These compounds showed significant inhibition against Mycobacterium tuberculosis, with one of the compounds achieving 67% inhibition at a concentration of 6.25 microg/ml (Karakuş & Rollas, 2002).

Anticonvulsant Activity

This compound derivatives have also been studied for their anticonvulsant properties. A specific derivative, N-phenyl-N'-(3,5-dimethylpyrazole-4-yl)thiourea, demonstrated remarkable anticonvulsant activity. The metabolic pathway of this compound in rats was investigated to understand its efficacy and potential for anticonvulsant therapy (Kaymakçıoğlu et al., 2003).

Plant Growth Regulation

These compounds have been found to exhibit cytokinin-like activity, which is crucial in plant growth regulation. One study showed that N-phenyl-N'-(1,2,3-thiadiazol-5-ylurea), also known as Thidiazuron, significantly promoted the growth of cytokinin-dependent callus cultures in plants. This suggests potential applications in agriculture and horticulture (Mok et al., 1982).

Antimicrobial and Antifungal Studies

A series of compounds containing the this compound structure were synthesized and showed promising antimicrobial and antifungal activities. These activities were comparable with standard drugs, indicating their potential in medical applications for treating infections (Dayananda et al., 2018).

Insecticidal Activities

Thiourea derivatives, including those with this compound, have been explored for their insecticidal properties. A study focused on novel thiourea compounds showing significant inhibitory effects against pests like the Armyworm, presenting a potential use in pest management and control (Jia, 2015).

Anticancer Activity

Thiadiazole and thiourea derivatives, including this compound, have been evaluated for their anticancer activity. These compounds showed promising results against various cancer cell lines, indicating their potential as novel anticancer agents. The mechanisms and efficacy of these compounds in cancer therapy are areas of ongoing research (Avvaru et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, N-phenylthiourea, indicates that it is fatal if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves . In case of ingestion or skin contact, immediate medical attention is required .

Future Directions

The future directions for the study of this compound could involve further exploration of its biological activities, such as its potential anti-tuberculosis activity . Additionally, more research could be conducted to investigate its physical and chemical properties, as well as its safety and hazards. The development of novel therapeutic strategies using this compound could also be a potential area of future research.

Properties

IUPAC Name |

N-(phenylcarbamothioyl)thiadiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4OS2/c15-9(8-6-17-14-13-8)12-10(16)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTRBMIBTMVFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2472360.png)

![4-fluoro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}-1H-indole](/img/structure/B2472362.png)

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2472363.png)

![1-(2-Methoxypyridin-4-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one](/img/structure/B2472364.png)

![N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea](/img/structure/B2472370.png)

![Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2472379.png)